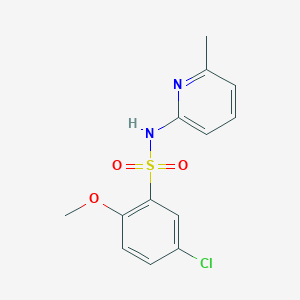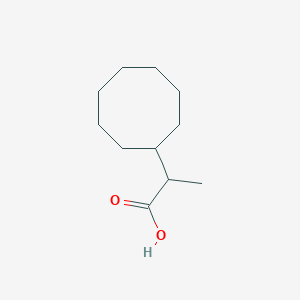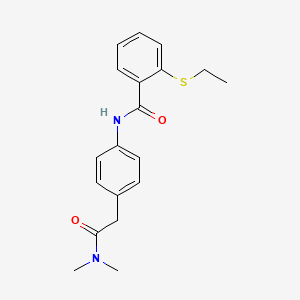![molecular formula C17H25N5OS B2911359 N-(1-cyanocycloheptyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide CAS No. 1050572-55-8](/img/structure/B2911359.png)
N-(1-cyanocycloheptyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocycloheptyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocycloheptyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the thiazole ring: The thiazole ring can be introduced via a cyclization reaction involving a thioamide and a haloketone.
Attachment of the cyanocycloheptyl group: This step involves the reaction of cycloheptanone with a cyanating agent to form the cyanocycloheptyl group, which is then attached to the piperazine ring through a nucleophilic substitution reaction.
Formation of the acetamide linkage: The final step involves the reaction of the intermediate compound with acetic anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-cyanocycloheptyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying biological processes and pathways.
Medicine: As a potential therapeutic agent for the treatment of various diseases.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of N-(1-cyanocycloheptyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide would depend on its specific molecular targets and pathways. Generally, piperazine derivatives can interact with various receptors, enzymes, and ion channels in the body, leading to a range of pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-cyanocyclohexyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide
- N-(1-cyanocyclooctyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide
- N-(1-cyanocyclopentyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide
Uniqueness
N-(1-cyanocycloheptyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide is unique due to its specific structural features, such as the seven-membered cycloheptyl ring and the thiazole-piperazine moiety. These features may confer distinct pharmacological properties compared to similar compounds with different ring sizes or substituents.
Propriétés
IUPAC Name |
N-(1-cyanocycloheptyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5OS/c18-14-17(5-3-1-2-4-6-17)20-15(23)13-21-8-10-22(11-9-21)16-19-7-12-24-16/h7,12H,1-6,8-11,13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHRHOZYRSXGFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CN2CCN(CC2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3-((7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)propyl)pyrrolidin-2-one](/img/structure/B2911280.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2911281.png)
![9-methyl-6-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)-9H-purine](/img/structure/B2911282.png)
![3-methyl-7-[(2-methylphenyl)methyl]-8-{4-[(3-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2911284.png)
![tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B2911286.png)
![1-(3-Chloro-2-methylphenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2911287.png)


![(E)-4-(Dimethylamino)-N-methyl-N-[[1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl]methyl]but-2-enamide](/img/structure/B2911291.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenoxybenzamide hydrochloride](/img/structure/B2911292.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide](/img/new.no-structure.jpg)
![1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B2911296.png)

![N-(quinolin-5-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2911299.png)
